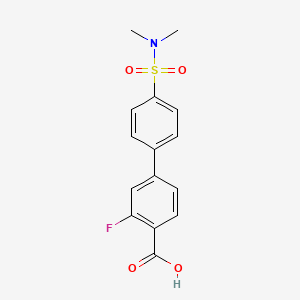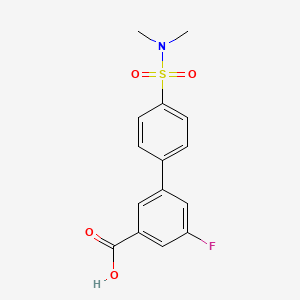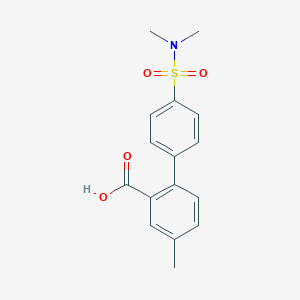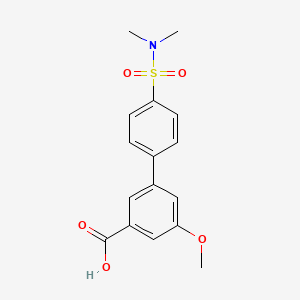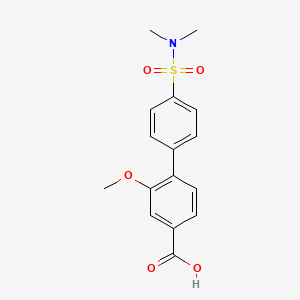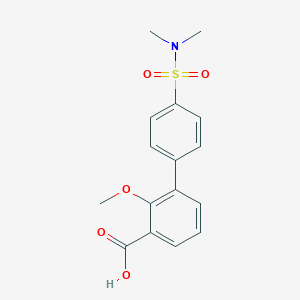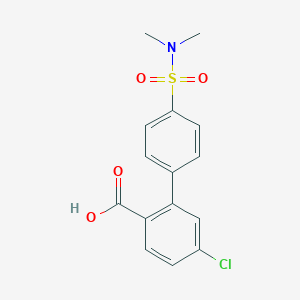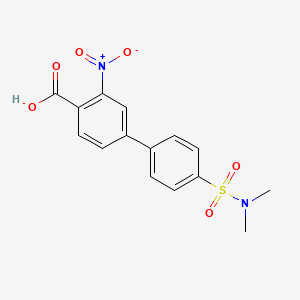
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid (4-DMSNOBA) is a synthetic organic compound belonging to the class of nitrobenzoic acids. It is a white, crystalline solid and is soluble in water, ethanol and other organic solvents. 4-DMSNOBA has been used in various scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems.
科学研究应用
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems. It has been used in the synthesis of polymeric materials, such as poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-styrene) and poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-acrylonitrile). It has also been used as a catalyst for the synthesis of polyurethanes and polyesters. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used to study the molecular structure of biological systems, such as proteins and nucleic acids.
作用机制
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. It is also believed to interact with membrane lipids, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase.
实验室实验的优点和局限性
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in many solvents, making it easy to work with. Additionally, it can be used to study the molecular structure of biological systems, such as proteins and nucleic acids.
However, there are also some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is not very stable and can degrade over time. Additionally, it can interact with other compounds, which can alter its structure and function.
未来方向
There are several potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% research. It could be used to develop new materials and catalysts for use in industrial processes. It could also be used to study the molecular structure of biological systems, such as proteins and nucleic acids. Additionally, it could be used to develop new drugs and therapeutic agents. Finally, it could be used to study the biochemical and physiological effects of this compound on living organisms.
合成方法
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 4-nitrobenzoic acid and 4-N,N-dimethylsulfamoylphenylmagnesium bromide. This method was first reported by K. K. Chatterjee and S. K. Ghosh in 1983 and has since been used extensively in scientific research. The synthesis is carried out by reacting the 4-nitrobenzoic acid with the 4-N,N-dimethylsulfamoylphenylmagnesium bromide in the presence of an inert solvent, such as tetrahydrofuran. The reaction is carried out at room temperature and the product is isolated by filtration.
属性
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-6-3-10(4-7-12)11-5-8-13(15(18)19)14(9-11)17(20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTFOMBQTWYMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





